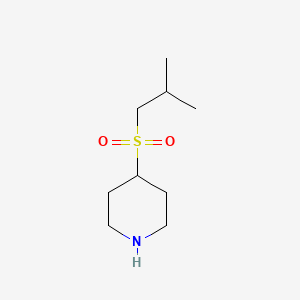

4-(2-Methylpropanesulfonyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H19NO2S |

|---|---|

Molecular Weight |

205.32 g/mol |

IUPAC Name |

4-(2-methylpropylsulfonyl)piperidine |

InChI |

InChI=1S/C9H19NO2S/c1-8(2)7-13(11,12)9-3-5-10-6-4-9/h8-10H,3-7H2,1-2H3 |

InChI Key |

LCSRLBXCVDDWBY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCNCC1 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through a combination of one- and two-dimensional experiments, a complete picture of the atomic framework and relative stereochemistry of 4-(2-Methylpropanesulfonyl)piperidine can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons (¹H) and carbons (¹³C) in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the piperidine (B6355638) ring protons and the isobutyl group protons. The chemical shifts are influenced by the electron-withdrawing sulfonyl group. Protons closer to the sulfonyl moiety will appear further downfield.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom attached to the sulfonyl group (C4 of the piperidine ring) is expected to be significantly shifted downfield. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. uvic.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1 | N-H | 1.5 - 2.5 (broad) | - |

| 2, 6 | -CH₂- (axial & equatorial) | 2.6 - 3.2 | ~45 |

| 3, 5 | -CH₂- (axial & equatorial) | 1.6 - 2.2 | ~28 |

| 4 | -CH- | 3.0 - 3.5 | ~55 |

| 1' | -CH- (isobutyl) | 2.9 - 3.4 | ~60 |

| 2' | -CH₂- (isobutyl) | 1.9 - 2.4 | ~25 |

| 3' | -CH₃ (isobutyl) | 1.0 - 1.2 (doublet) | ~23 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and elucidating the molecule's connectivity and spatial arrangement. youtube.comsdsu.eduslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling, identifying adjacent protons. uvic.ca Expected correlations would be seen between H2/H3, H3/H4, H4/H5, and H5/H6 on the piperidine ring, as well as between the protons within the isobutyl group, confirming the spin systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). youtube.com It allows for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. youtube.com This is vital for establishing the connectivity between different parts of the molecule. Key correlations would be expected from the H4 proton of the piperidine ring to the carbons of the isobutyl group, and from the isobutyl protons to C4 of the piperidine ring, confirming the attachment of the sulfonyl group at the 4-position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is particularly useful for determining the stereochemistry and preferred conformation of the piperidine ring. For instance, correlations between axial protons on opposite sides of the ring would confirm a chair conformation.

Table 2: Key Expected 2D NMR Correlations

| Experiment | Correlation Type | Expected Key Correlations | Information Gained |

| COSY | ¹H-¹H (through-bond) | H2 ↔ H3, H3 ↔ H4, H4 ↔ H5, H5 ↔ H6 | Connectivity of piperidine ring protons |

| HSQC | ¹H-¹³C (one-bond) | H2 ↔ C2, H3 ↔ C3, H4 ↔ C4, etc. | Direct proton-carbon attachments |

| HMBC | ¹H-¹³C (multi-bond) | H4 ↔ C1' (isobutyl), H1' ↔ C3, C5 | Confirms C4-S bond and overall structure |

| NOESY | ¹H-¹H (through-space) | H2ax ↔ H4ax, H2ax ↔ H6ax | Relative stereochemistry and ring conformation |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. edinburghanalytical.comfrontiersin.org

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, strong absorption bands characteristic of the sulfone group (SO₂) are expected. These correspond to the symmetric and asymmetric stretching vibrations of the S=O bonds. mdpi.com Other significant peaks include the N-H stretch of the secondary amine, and various C-H stretching and bending vibrations for the piperidine and isobutyl moieties. ekb.eg

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the sulfone group vibrations are also visible in Raman spectra, this technique is particularly sensitive to non-polar bonds and can provide additional details about the carbon skeleton. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| N-H (amine) | Stretch | 3300 - 3500 | Medium, broad |

| C-H (alkane) | Stretch | 2850 - 3000 | Strong |

| S=O (sulfone) | Asymmetric Stretch | 1300 - 1350 | Strong |

| S=O (sulfone) | Symmetric Stretch | 1120 - 1160 | Strong |

| C-S (sulfone) | Stretch | 650 - 750 | Medium |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. chemguide.co.uk

For this compound (C₉H₁₉NO₂S), the exact mass of the molecular ion (M⁺) can be calculated and compared to the experimental value to confirm the molecular formula. Under electron ionization (EI), the molecular ion is energetically unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uk

A plausible fragmentation pathway would involve:

Alpha-cleavage: The initial radical cation can fragment adjacent to the nitrogen atom, a common pathway for amines, leading to the loss of a hydrogen radical or cleavage of the ring. miamioh.edu

Cleavage of the C-S bond: The bond between the piperidine ring (C4) and the sulfur atom can break, generating ions corresponding to the piperidine ring and the isobutylsulfonyl moiety.

Loss of the isobutyl group: Fragmentation can occur at the S-C bond of the isobutyl group.

Rearrangements: Complex rearrangements, such as the retro-Diels-Alder reaction, can occur in the piperidine ring fragment following initial cleavages. researchgate.net

Table 4: Predicted Key Fragments in the Mass Spectrum

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 205 | [C₉H₁₉NO₂S]⁺ | Molecular Ion (M⁺) |

| 148 | [C₅H₁₀NSO₂]⁺ | Loss of isobutyl radical (•C₄H₉) |

| 84 | [C₅H₁₀N]⁺ | Cleavage of C4-S bond |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

X-ray Diffraction Studies for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray diffraction is the most powerful method for determining the exact three-dimensional structure of a molecule in the solid state. researchgate.net If suitable crystals of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. mdpi.commdpi.com

This analysis would definitively confirm the chair conformation of the piperidine ring and the equatorial orientation of the bulky 2-methylpropanesulfonyl substituent. Furthermore, X-ray diffraction reveals how molecules pack together in the crystal lattice. It is expected that intermolecular hydrogen bonds would form between the N-H group of one molecule and one of the sulfonyl oxygen atoms of a neighboring molecule (N-H···O=S). These interactions would govern the supramolecular architecture of the compound in the solid state.

Conformational Analysis of the Piperidine Ring System in this compound

The six-membered piperidine ring is not planar and, similar to cyclohexane (B81311), exists predominantly in a chair conformation to minimize angular and torsional strain. asianpubs.org In substituted piperidines, the substituents can occupy either an axial or an equatorial position.

For this compound, the large and sterically demanding 2-methylpropanesulfonyl group is strongly expected to occupy the equatorial position. This orientation minimizes unfavorable steric interactions, known as 1,3-diaxial interactions, that would occur if the group were in the axial position. The equatorial conformation is therefore the most thermodynamically stable.

Evidence for this conformational preference can be derived from ¹H NMR spectroscopy. The coupling constants (J-values) between adjacent protons on the ring are highly dependent on their dihedral angle. A large coupling constant (typically 8-13 Hz) between the proton at C4 and the axial protons at C3 and C5 would be indicative of a trans-diaxial relationship, confirming the equatorial position of the substituent. asianpubs.org Additionally, NOESY NMR can provide through-space correlations that support this assignment, such as the proximity of the axial proton at C4 to the other axial protons at C2 and C6. researchgate.net

Chair-Equatorial and Chair-Axial Conformer Populations and Interconversion

The piperidine ring of this compound exists predominantly in two low-energy chair conformations which are in rapid equilibrium at room temperature. libretexts.org These conformers are distinguished by the orientation of the 4-substituent, which can occupy either an axial or an equatorial position. libretexts.orglibretexts.org The interconversion between these two chair forms occurs through a process known as a ring-flip. libretexts.org

Chair-Equatorial (eq) Conformer: The substituent is located in the plane of the ring, pointing away from the ring's center. This position generally minimizes steric hindrance. youtube.com

Chair-Axial (ax) Conformer: The substituent is oriented perpendicular to the plane of the ring, parallel to the molecular axis. libretexts.org

The relative populations of the axial and equatorial conformers are determined by the difference in their Gibbs free energy (ΔG°). For most monosubstituted cyclohexanes and piperidines, the equatorial conformer is significantly more stable and thus more populated due to the avoidance of unfavorable steric interactions. nih.govyoutube.com

The equilibrium between the two conformers can be described by the following equation:

ΔG° = -RT ln(Keq)

Where Keq = [Equatorial] / [Axial].

While specific experimental values for this compound are not extensively documented in the literature, the principles of conformational analysis suggest a strong preference for the equatorial conformer due to the steric bulk of the 2-methylpropanesulfonyl group. The energy cost of placing a substituent in the axial position, known as the A-value, is a key predictor of this preference. Larger groups have higher A-values, indicating a stronger preference for the equatorial position.

Table 1: Conformational Free Energy (A-values) for Representative Substituents on a Cyclohexane Ring

| Substituent | A-value (kcal/mol) | % Equatorial (at 25 °C) |

|---|---|---|

| -F | 0.28 | 65 |

| -Cl | 0.53 | 71 |

| -Br | 0.55 | 72 |

| -OH | 0.94 | 84 |

| -CH₃ | 1.74 | 95 |

This table provides reference values from cyclohexane systems to illustrate the influence of substituent size on conformational preference. The 2-methylpropanesulfonyl group is expected to have a significant A-value, leading to a high population of the equatorial conformer.

Influence of Substituent Effects on Conformational Preferences

The conformational equilibrium of this compound is primarily dictated by the steric and electronic properties of the sulfonyl substituent.

Steric Effects : The dominant factor influencing the conformational preference is steric hindrance. In the axial conformation, the bulky 2-methylpropanesulfonyl group experiences destabilizing 1,3-diaxial interactions with the axial hydrogen atoms at the C-2 and C-6 positions of the piperidine ring. youtube.com These repulsive steric interactions significantly raise the energy of the axial conformer, thereby shifting the equilibrium heavily in favor of the equatorial conformer, where such interactions are absent. youtube.com

Electronic Effects : While steric effects are paramount, electronic factors can also play a role. The sulfonyl group is highly polar and electron-withdrawing. In protonated piperidinium (B107235) salts, electrostatic interactions between a polar 4-substituent and the positively charged nitrogen can stabilize the axial conformer. nih.gov For the neutral piperidine base, analogous, albeit weaker, dipole-dipole or intramolecular hydrogen bonding interactions between the N-H bond and the sulfonyl oxygens in the axial orientation could potentially offer a minor stabilizing contribution, though this is typically outweighed by steric repulsion.

Integration of Spectroscopic Data with Computational Modeling for Conformational Stability

A comprehensive understanding of the conformational landscape of this compound is achieved by combining experimental spectroscopic data with theoretical computational models.

Spectroscopic Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational equilibria in solution. iapchem.orgresearchgate.net The ratio of axial to equatorial conformers can be determined by analyzing proton (¹H) NMR spectra. The chemical shifts and, more definitively, the coupling constants (J-values) of the ring protons are sensitive to their dihedral angles and thus to the ring's conformation. nih.govnih.gov For instance, a large coupling constant between the proton at C-4 and the adjacent axial protons is characteristic of an equatorial substituent. In some cases, variable-temperature NMR studies can be used to slow the ring-flip process, allowing for the direct observation of individual conformers.

Computational Modeling : Molecular mechanics and quantum mechanical calculations, such as Density Functional Theory (DFT), are employed to model the potential energy surface of the molecule. nih.govresearchgate.net These methods can calculate the relative energies of the chair-axial, chair-equatorial, and higher-energy twist-boat conformations. rsc.org The calculations provide theoretical predictions of the lowest energy structures and the energy barriers for interconversion between them. The results from computational modeling are used to interpret experimental spectroscopic data and provide a detailed, atomic-level picture of conformational stability. researchgate.net For example, a computational analysis would likely confirm a significant energy difference (ΔE) between the equatorial and axial conformers, corroborating the preference suggested by steric principles.

Table 2: Hypothetical Computational Energy Data for this compound Conformers

| Conformer | Method | Relative Energy (kcal/mol) | Predicted Population |

|---|---|---|---|

| Chair-Equatorial | DFT (B3LYP/6-31G*) | 0.00 | >98% |

| Chair-Axial | DFT (B3LYP/6-31G*) | ~2.5 | <2% |

This table represents illustrative data based on computational studies of similarly substituted piperidines. It shows the expected high stability of the chair-equatorial conformer.

The synergy between NMR spectroscopy and computational modeling provides a robust framework for characterizing the conformational preferences and dynamics of this compound.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

No published DFT studies were found specifically for 4-(2-Methylpropanesulfonyl)piperidine. DFT is a common computational method used to investigate the electronic structure of molecules. Such a study would typically involve optimizing the molecule's geometry to find its most stable 3D shape, followed by calculations of its electronic properties.

Geometry Optimization and Minimum Energy Conformation Determination

A geometry optimization for this compound would theoretically be performed using a specified level of theory and basis set (e.g., B3LYP/6-31G(d)). This calculation would identify the lowest energy arrangement of the atoms, detailing bond lengths, bond angles, and dihedral angles. The piperidine (B6355638) ring would likely adopt a chair conformation, with the bulky 2-methylpropanesulfonyl group preferentially occupying the equatorial position to minimize steric hindrance. However, without specific research, exact conformational analysis data is unavailable.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. For a molecule like this compound, the HOMO would likely be localized on the piperidine nitrogen atom, while the LUMO might be associated with the sulfonyl group. A smaller HOMO-LUMO gap would suggest higher reactivity. Specific energy values and orbital visualizations are not available from existing literature.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, indicating regions prone to electrophilic or nucleophilic attack. For this compound, the MEP map would be expected to show a negative potential (red/yellow colors) around the oxygen atoms of the sulfonyl group, making them sites for electrophilic attack. A positive potential (blue color) would be anticipated around the hydrogen atom on the piperidine nitrogen, indicating a site for nucleophilic interaction. No specific MEP map for this compound has been published.

Quantum Chemical Studies of Reaction Mechanisms and Selectivity

There are no specific quantum chemical studies detailing reaction mechanisms involving this compound. Such studies would provide insights into how the molecule behaves in chemical reactions.

Transition State Characterization and Activation Energy Calculations

To study a reaction involving this sulfone, computational chemists would model the entire reaction pathway, identifying the structure and energy of any transition states. The activation energy—the energy barrier that must be overcome for the reaction to proceed—would be calculated. This information is crucial for understanding reaction rates and feasibility. However, no such calculations have been reported for this specific molecule.

Detailed Mechanistic Pathways for Sulfone-Involving Reactions

The sulfone group is generally stable and electron-withdrawing. Reactions could involve the piperidine nitrogen acting as a nucleophile or base. Computational studies could elucidate the step-by-step mechanism of such reactions, for instance, in N-alkylation or N-acylation reactions. These studies would clarify the role of the sulfonyl group in influencing the reactivity of the piperidine ring. Without dedicated research, any proposed pathway remains hypothetical.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.comyoutube.com This technique provides a detailed view of the dynamic behavior of this compound, revealing how it interacts with its environment, particularly with solvent molecules.

MD simulations can elucidate the stability of the compound's interactions with surrounding molecules. nih.gov By simulating the system over a period, researchers can observe the formation and breaking of non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the sulfonyl and piperidine moieties and the solvent. The piperidine nitrogen, for instance, can act as a hydrogen bond acceptor, while the N-H group can be a donor, influencing its solubility and interaction profile. The sulfonyl group's oxygen atoms are also strong hydrogen bond acceptors.

A typical MD simulation involves defining a force field, which describes the potential energy of the system based on the positions of its particles. The simulation then calculates the forces on each atom and integrates Newton's equations of motion to predict their subsequent positions and velocities.

Table 1: Representative Parameters in a Molecular Dynamics Simulation Setup

| Parameter | Example Value/Description | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy and forces between atoms. |

| Solvent Model | TIP3P, SPC/E (for water) | Explicitly models the solvent molecules surrounding the solute. |

| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | Defines the thermodynamic conditions (constant Number of particles, Volume, Temperature, or Pressure). |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | The duration over which the molecular motion is simulated to observe relevant dynamic events. |

| Time Step | 1-2 femtoseconds (fs) | The small time interval at which the equations of motion are integrated. |

Conformational Landscape Exploration and Free Energy Calculations

The piperidine ring is known for its conformational flexibility, primarily adopting a chair conformation to minimize steric strain. The substituent at the 4-position, in this case, the 2-methylpropanesulfonyl group, can exist in either an axial or equatorial position. The relative stability of these two conformers is a key aspect of the molecule's structure.

Conformational landscape exploration involves identifying all stable low-energy structures of a molecule. For this compound, the primary equilibrium is between the axial and equatorial conformers of the chair form. While boat and twist-boat conformations are possible, they are generally much higher in energy for simple substituted piperidines. ias.ac.in

Computational methods, such as molecular mechanics or quantum mechanics, can calculate the potential energy of different conformations. The energy difference between the axial and equatorial forms (ΔG°) determines their population ratio at equilibrium. For 4-substituted piperidines, the relative energies are often similar to those of analogous cyclohexanes. nih.gov However, polar substituents can have their conformational preferences influenced by electrostatic interactions within the molecule, especially if the piperidine nitrogen is protonated. nih.gov

Free energy calculations can provide a quantitative measure of conformational stability. Methods like thermodynamic integration or umbrella sampling can be used to compute the free energy difference between the axial and equatorial states. These calculations account for both enthalpic and entropic contributions to stability. The conformational free energies of various 4-substituted piperidines have been determined and can be predicted with reasonable accuracy using molecular mechanics calculations. nih.gov

Table 2: Calculated Energy Differences for Axial vs. Equatorial Conformations of a Substituted Piperidine

| Conformer | Method | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Equatorial | DFT (B3LYP/6-31G) | 0.00 (Reference) | >95% |

| Axial | DFT (B3LYP/6-31G) | ~1.5 - 2.5 (Estimated) | <5% |

In Silico Prediction of Chemical Reactivity and Thermochemical Stability

In silico methods are invaluable for predicting the chemical reactivity and stability of molecules without the need for laboratory experiments. researchgate.netsphinxsai.com These predictions are often based on quantum chemical calculations, such as Density Functional Theory (DFT).

Chemical reactivity can be understood by analyzing the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. nih.gov For this compound, the HOMO is likely to be localized on the piperidine nitrogen, while the LUMO may be associated with the sulfonyl group.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. nih.gov These maps identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). In this compound, the oxygen atoms of the sulfonyl group and the nitrogen of the piperidine ring would be electron-rich (red/yellow), while the N-H proton and areas near the sulfur atom would be electron-poor (blue).

Thermochemical stability refers to the molecule's resistance to decomposition under heat. Computational methods can predict thermodynamic properties like the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and heat capacity (Cv). Sulfonyl groups are generally thermally robust. nih.gov The stability of sulfonyl compounds is significantly higher compared to related sulfonyl chlorides, for instance, which are more susceptible to decomposition. nih.govmdpi.com Calculations can help determine decomposition pathways and the energy barriers associated with them, providing insight into the compound's shelf-life and stability under various conditions. researchgate.net

Table 3: Predicted Reactivity and Thermochemical Parameters

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | Moderate to High | Indicates potential nucleophilic character at the piperidine nitrogen. |

| LUMO Energy | Low | The sulfonyl group provides an electrophilic site. |

| HOMO-LUMO Gap | Large | Suggests good kinetic stability. |

| Enthalpy of Formation (ΔHf°) | Negative | Indicates the compound is stable relative to its constituent elements. |

| Dipole Moment | Moderate to High | Reflects the polar nature of the sulfonyl and piperidine groups. |

Note: The values are qualitative predictions based on the general chemical nature of sulfonylpiperidines.

Reaction Mechanisms and Reactivity Studies of 4 2 Methylpropanesulfonyl Piperidine Derivatives

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The piperidine ring is a prevalent scaffold in medicinal chemistry, and the reactivity of its endocyclic nitrogen atom is central to the synthesis and derivatization of these compounds. mdpi.comresearchgate.netijnrd.org In derivatives such as 4-(2-Methylpropanesulfonyl)piperidine, the nitrogen atom retains its fundamental chemical properties, which are crucial for its role as a synthetic building block.

The nitrogen atom in the piperidine ring possesses a lone pair of electrons, rendering it a nucleophilic center. This inherent nucleophilicity allows for a wide array of derivatization reactions, making it a versatile handle for modifying molecular structure and properties. nih.govnih.gov The piperidine moiety can be functionalized through various reactions at the nitrogen atom, including N-alkylation, N-acylation, and participation in coupling reactions. These transformations are fundamental in synthetic organic chemistry for building more complex molecular architectures. researchgate.netnih.gov

For instance, the nitrogen can readily react with electrophiles such as alkyl halides, acyl chlorides, or activated carboxylic acids to form new C-N or other heteroatom-N bonds. researchgate.net This derivatization potential is exploited to introduce diverse functional groups, which can modulate the compound's physicochemical properties and biological activity. ijnrd.orgontosight.ai The use of piperidine derivatives as chemical probes and for improving analytical detection highlights the utility of its reactive nitrogen. nih.govnih.gov

Table 1: Examples of Derivatization Reactions at the Piperidine Nitrogen

| Reaction Type | Reagent Class | Product Type |

| N-Alkylation | Alkyl Halides (e.g., R-Br) | Tertiary Amine |

| N-Acylation | Acyl Chlorides (e.g., R-COCl) | Amide |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Tertiary Amine |

| Amide Coupling | Carboxylic Acids + Coupling Agent | Amide |

| Sulfonylation | Sulfonyl Chlorides (e.g., R-SO₂Cl) | Sulfonamide |

The reactivity of the piperidine nitrogen is highly dependent on its protonation state. In the presence of an acid, the nitrogen atom's lone pair is protonated, forming a positively charged ammonium (B1175870) salt. This transformation has profound effects on the molecule's properties and behavior.

Protonation effectively neutralizes the nucleophilicity of the nitrogen, rendering it unreactive towards electrophiles. This change is often used as a protecting strategy in multi-step syntheses. Furthermore, the introduction of a positive charge significantly alters the molecule's solubility, typically increasing its polarity and solubility in aqueous media.

Protonation also influences the conformational dynamics of the piperidine ring. The equilibrium between different chair conformations can be affected by the steric and electronic interactions of the newly formed N-H bond with other substituents on the ring. The coupling between protonation state and conformational changes is a critical factor in how molecules interact with their environment, such as biological membranes or receptor binding pockets. nih.govnih.gov Understanding these dynamics is essential for predicting the behavior of piperidine derivatives in different chemical and biological systems.

Reactivity of the Sulfone Functionality

The sulfone group (R-SO₂-R') is a robust and versatile functional group characterized by a hexavalent sulfur atom double-bonded to two oxygen atoms. wikipedia.org In this compound, this functionality imparts specific reactivity patterns that are distinct from those of the piperidine ring.

The sulfonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. nih.govrsc.org This property significantly influences the electronic environment of the adjacent atoms. A primary consequence is the acidification of the protons on the carbon atom alpha to the sulfonyl group. The potent inductive effect of the sulfone facilitates the removal of these protons by a base, forming a carbanion.

This resulting carbanion is notably stabilized. wikipedia.org The stabilization arises from the ability of the sulfone group to delocalize the negative charge, which is shared with the electronegative oxygen atoms. unl.edunih.gov This anion-stabilizing effect makes sulfones valuable intermediates in organic synthesis for forming new carbon-carbon bonds. acs.org

Table 2: Comparison of Acidity of α-Protons for Different Functional Groups

| Functional Group (R-CH₂-X ) | Approximate pKa |

| Alkane (R-CH₂-H ) | ~50 |

| Ketone (R-CH₂-COR' ) | ~20 |

| Ester (R-CH₂-COOR' ) | ~25 |

| Nitrile (R-CH₂-CN ) | ~25 |

| Sulfone (R-CH₂-SO₂R') | ~29 |

Note: pKa values are approximate and can vary based on the full molecular structure.

Sulfones can participate in a variety of radical reactions. The sulfonyl group can act as a precursor to sulfonyl radicals (RSO₂•) under specific conditions, such as photolysis or thermolysis. researchgate.netnih.gov A common mechanism in radical chemistry is the β-elimination (or fragmentation) of a sulfonyl radical from an α-sulfonamidoyl or β-sulfonyl alkyl radical. nih.govrsc.org This process results in the formation of a double bond (e.g., an alkene or an imine) and the expulsion of the stable sulfonyl radical. nih.gov

These reactions are synthetically useful for constructing complex cyclic and acyclic systems. For example, radical cyclizations of substrates containing a sulfone moiety can proceed via an addition-fragmentation pathway, where an initial radical addition is followed by the elimination of a sulfonyl radical to yield the final product. nih.govrsc.orgucl.ac.uk

In modern organic synthesis, the sulfonyl group is often employed as a versatile activating group and a leaving group in what are known as desulfonylative functionalization reactions. nih.govresearchgate.net These strategies involve the cleavage of the carbon-sulfur (C–SO₂) bond and its replacement with a new bond to a different functional group. nih.govacs.org This approach provides a powerful method for molecular diversification. sci-hub.senih.gov

Desulfonylative cross-coupling reactions, often catalyzed by transition metals (e.g., nickel, palladium) or promoted by photoredox catalysis, have emerged as powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govacs.org In these processes, the sulfone acts as a stable, readily available precursor to an organic radical or an organometallic species, which then engages in the bond-forming step. nih.gov These methods allow for the introduction of a wide range of functionalities, including alkyl, aryl, and heteroatom groups, in place of the sulfonyl moiety. sci-hub.senih.govrsc.org

Table 3: Overview of Desulfonylative Functionalization Methods

| Catalysis Method | Bond Formed | Description |

| Transition-Metal Catalysis | C–C, C–P | Utilizes catalysts like Ni or Pd to couple sulfones with various nucleophiles or electrophiles. nih.gov |

| Photoredox Catalysis | C–C, C–Heteroatom | Uses visible light to generate radical intermediates from sulfones for subsequent coupling reactions. nih.govacs.org |

| Base-Mediated Elimination | C=C | In reactions like the Ramberg–Bäcklund reaction, the sulfone is eliminated as SO₂ to form an alkene. wikipedia.org |

| Reductive Desulfonylation | C–H | The sulfonyl group is removed and replaced with a hydrogen atom using reducing agents. wikipedia.org |

Reactions with Specific Nucleophiles, e.g., Thiols

The reactivity of this compound with nucleophiles is fundamentally governed by the nature of the sulfonyl group. In the context of nucleophilic substitution, the alkylsulfonyl group (R-SO₂-) is generally considered a poor leaving group. nih.gov Unlike halides or tosylates, the direct displacement of the 2-methylpropanesulfonyl group at the C-4 position of the piperidine ring by a nucleophile is not a facile process under standard Sₙ2 conditions. organic-chemistry.org The carbon-sulfur bond in aliphatic sulfones is strong, and the resulting sulfinate anion (R-SO₂⁻) is a relatively strong base, making it a poor leaving group.

Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are excellent nucleophiles due to the high polarizability and low electronegativity of the sulfur atom. chemistrysteps.comnih.gov Thiolates, being anionic, are significantly more nucleophilic than their corresponding neutral thiols and are typically generated by treating the thiol with a base. youtube.com

Given the low propensity for direct substitution at the sulfonyl-bearing carbon, the reaction of this compound with thiols would likely require activation or proceed via alternative pathways. A potential reaction, under strongly basic conditions, could involve the deprotonation of the carbon alpha to the sulfonyl group (on the isobutyl moiety), generating a carbanion. This carbanion could then participate in subsequent reactions, although this does not involve the thiol as a nucleophile acting on the piperidine ring.

For a nucleophilic attack involving a thiol to occur, activation of the sulfonyl group, perhaps through a catalytic cycle, would be necessary to convert it into a better leaving group. Without such activation, direct reaction with thiols is unlikely to be a productive pathway for modifying the C-4 position of the piperidine ring. The reactivity of various thiols is often correlated with their acidity (pKa), as lower pKa values indicate a greater tendency to form the more nucleophilic thiolate anion. libretexts.org

| Thiol Compound | pKa | Relative Nucleophilicity of Thiolate | Comments |

|---|---|---|---|

| Methanethiol | 10.4 | High | Forms a highly reactive thiolate. |

| Ethanethiol | 10.6 | High | Similar reactivity to methanethiol. |

| Thiophenol | 6.6 | Moderate | More acidic due to resonance stabilization of the thiophenolate anion, but the anion is a weaker nucleophile than alkyl thiolates. |

| Cysteine | 8.3 | High | Biologically relevant thiol with significant nucleophilicity. |

| Glutathione | 8.7 | High | A key biological antioxidant, its thiol group is highly nucleophilic. nih.gov |

Stereochemical Aspects of Reactions Involving 4-Substituted Piperidines and Sulfones

The stereochemistry of reactions involving this compound is largely dictated by the conformational preferences of the piperidine ring. Saturated six-membered heterocycles like piperidine predominantly adopt a chair conformation to minimize angular and torsional strain. rsc.org

In this chair conformation, substituents can occupy either an axial or an equatorial position. For the this compound molecule, the bulky 2-methylpropanesulfonyl group has a strong preference for the equatorial position. nih.gov This orientation minimizes unfavorable steric interactions, specifically 1,3-diaxial interactions with the axial hydrogens at the C-2 and C-6 positions of the ring. Studies on analogous 4-substituted piperidines have shown their conformational energies are nearly identical to those of similarly substituted cyclohexanes, confirming the strong preference for equatorial placement of large groups. nih.gov

This fixed equatorial conformation has significant stereochemical implications:

Steric Hindrance: The bulky equatorial sulfonyl group shields the alpha-face of the piperidine ring. Therefore, incoming reagents or catalysts are likely to approach from the less hindered beta-face, leading to predictable diastereoselectivity in reactions occurring at other ring positions.

Reaction Control: In any reaction where a new stereocenter is formed on the piperidine ring, the existing stereochemistry and the conformational lock provided by the equatorial sulfonyl group will be the primary controlling factors. For instance, in N-directed hydroboration of related piperidine systems, steric effects from axial hydrogens have been shown to control the regioselectivity of the reaction. nih.gov

Influence of Nitrogen Protonation: Protonation of the piperidine nitrogen can alter the conformational equilibrium. For polar 4-substituents, protonation can lead to a stabilization of the axial conformer due to electrostatic interactions between the substituent and the protonated nitrogen. nih.gov While the alkylsulfonyl group is moderately polar, the significant steric bulk would likely ensure it remains predominantly equatorial even upon N-protonation.

| Substituent (R) | A-Value (kcal/mol) | Equatorial Preference |

|---|---|---|

| -F | 0.24-0.38 | Moderate |

| -OH | 0.87-1.03 | Strong |

| -CH₃ | 1.74 | Very Strong |

| -CH(CH₃)₂ | 2.21 | Extremely Strong |

| -SO₂CH₃ | 2.5 | Extremely Strong |

Note: A-values represent the energy difference between the axial and equatorial conformers. Larger values indicate a stronger preference for the equatorial position. The value for a methylsulfonyl group is shown for comparison to estimate the preference for the larger 2-methylpropanesulfonyl group.

Catalytic Transformations and Their Mechanisms Applied to Sulfonylpiperidines

Given the inherent stability of alkyl sulfones, catalytic methods are essential to unlock their synthetic potential. rsc.org Various catalytic strategies can be applied to sulfonylpiperidines to achieve transformations that are otherwise difficult.

Transition Metal-Catalyzed α-Alkylation: Ruthenium and Manganese pincer complexes have been shown to catalyze the α-alkylation of sulfones with alcohols. chemrxiv.orgacs.org This process typically proceeds through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism.

The metal catalyst dehydrogenates the alcohol substrate to form an aldehyde in situ.

The sulfone undergoes base-mediated condensation with the aldehyde.

The resulting vinyl sulfone intermediate is then hydrogenated by the metal-hydride species that was formed in the first step, regenerating the catalyst and yielding the α-alkylated sulfone. In the case of this compound, this transformation would occur at the carbon of the isobutyl group that is alpha to the sulfonyl moiety.

Reductive Desulfonylative Cross-Coupling: The sulfonyl group can be utilized as a leaving group in cross-coupling reactions, a process known as desulfonylative coupling. Nickel and iron catalysts are effective for coupling alkenyl sulfones with Grignard reagents. rsc.org A more relevant transformation for an alkyl sulfone involves a reductive cross-coupling. Nickel-catalyzed reductive coupling can forge C(sp²)-C(sp³) bonds by reacting alkyl sulfones with aryl halides or tosylates, using a reductant like zinc metal. rsc.org This would allow for the direct replacement of the 2-methylpropanesulfonyl group on the piperidine ring with an aryl or other organic fragment.

Photoredox Catalysis for Radical Generation: Visible-light photoredox catalysis offers a mild method for generating alkyl radicals from stable alkyl sulfones. nih.gov Through a single-electron transfer (SET) process, the alkyl sulfone can be reduced, leading to the fragmentation of the C-S bond. This generates an alkyl radical and a sulfinate anion. For this compound, this strategy would produce a 4-piperidyl radical. This highly reactive intermediate could then be trapped by a variety of radical acceptors to form new C-C or C-heteroatom bonds, providing a powerful tool for C-4 functionalization.

| Catalytic Method | Catalyst Type | Transformation | Plausible Mechanism |

|---|---|---|---|

| α-Alkylation | Ru(II) or Mn(I) Pincer Complexes | Functionalization of the α-carbon of the sulfone. chemrxiv.orgacs.org | Borrowing Hydrogen: Catalyst-mediated alcohol dehydrogenation, condensation, and subsequent hydrogenation. acs.org |

| Reductive Cross-Coupling | Nickel/Ligand Complex (e.g., NiCl₂(Py)₄/dtBBPy) | Replacement of the sulfonyl group with another fragment (desulfonylation). rsc.org | Formation of a low-valent Ni(0) species, oxidative addition into the C-S bond or radical generation, followed by reductive elimination. rsc.org |

| Radical Generation | Photocatalyst (e.g., Iridium or organic dye) + Visible Light | Generation of an alkyl radical via C-S bond cleavage. nih.gov | Single-Electron Transfer (SET) to the sulfone, leading to a radical anion which fragments to form an alkyl radical and sulfinate. nih.gov |

Applications in Organic Synthesis and Material Science

Building Blocks for Complex Molecular Architectures

The piperidine (B6355638) ring is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals. mdpi.com Consequently, functionalized piperidines like 4-(2-Methylpropanesulfonyl)piperidine are highly sought-after as building blocks for the construction of more complex molecular architectures. nih.govresearchgate.net The development of robust synthetic methods to access diverse piperidine structures is a significant area of research in modern organic chemistry. mdpi.comnih.gov

While specific examples detailing the use of this compound as a direct precursor for a wide range of saturated heterocycles are not extensively documented in publicly available literature, the general synthetic utility of piperidine derivatives is well-established. The synthesis of substituted piperidines can be achieved through various methods, including the hydrogenation of pyridine (B92270) precursors, cyclization reactions, and cycloaddition reactions. dtic.milyoutube.comyoutube.com For instance, 4-substituted piperidines can be prepared from 4-piperidones, which are accessible through methods like the Claisen condensation. youtube.com

The presence of the sulfonyl group in this compound offers a handle for further chemical transformations. The piperidine nitrogen can be functionalized, and the carbon atoms of the ring can be subjected to various C-H functionalization reactions to introduce additional complexity. news-medical.net These transformations can lead to a diverse array of substituted piperidines and other saturated heterocyclic systems that are of interest in medicinal chemistry and drug discovery.

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space and identify new biologically active compounds. researchgate.netnih.govnih.govlatrobe.edu.au The piperidine scaffold is an attractive starting point for DOS due to its conformational flexibility and the ability to introduce substituents at multiple positions. nih.gov While the direct application of this compound in a specific DOS campaign is not explicitly reported, the principles of DOS can be readily applied to this scaffold.

Combinatorial chemistry often utilizes a "split-and-mix" synthesis strategy to generate large libraries of compounds. imperial.ac.ukamericanpeptidesociety.org Functionalized piperidines can serve as core structures in such libraries. nih.gov The sulfonyl group in this compound, along with the piperidine nitrogen, provides two points for diversification, allowing for the attachment of a wide variety of building blocks to generate a library of related compounds for high-throughput screening.

Table 1: Potential Diversity Points on the this compound Scaffold

| Position of Modification | Type of Diversity Introduced | Potential Building Blocks |

| Piperidine Nitrogen (N1) | Amide, Urea, Sulfonamide, Alkyl, Aryl | Carboxylic acids, Isocyanates, Sulfonyl chlorides, Alkyl halides, Aryl halides |

| Piperidine Carbon (C4) | Further functionalization of the sulfonyl group | Not applicable for direct diversification of the scaffold core |

| Other Piperidine Carbons | C-H functionalization | Aryl groups, Alkyl groups, Halogens |

Role as Catalysts or Co-catalysts in Organic Transformations

The use of piperidine and its derivatives as catalysts or co-catalysts in organic reactions is a well-established practice. wikipedia.org The basic nitrogen atom of the piperidine ring can act as a Brønsted or Lewis base, facilitating a variety of transformations. However, there is currently no specific evidence in the scientific literature to suggest that this compound itself has been utilized as a catalyst or co-catalyst.

While some sulfonamide derivatives containing a piperidine moiety have been synthesized and investigated for their biological activity, their catalytic properties were not the focus of these studies. nih.gov The electron-withdrawing nature of the sulfonyl group in this compound would likely reduce the basicity of the piperidine nitrogen, potentially diminishing its effectiveness as a base catalyst compared to unsubstituted piperidine. Further research would be required to explore any potential catalytic applications of this specific compound.

Development of Functional Materials Utilizing Sulfonylpiperidine Motifs

The incorporation of specific functional groups into polymers and other materials can impart unique and desirable properties. Both the sulfonyl group and the piperidine ring have the potential to contribute to the development of functional materials.

Piperidine-containing polymers have been investigated for various applications, including as bioactive films and in other functional materials. nih.gov The piperidine moiety can be incorporated into the polymer backbone or as a pendant group. For example, piperazine, a related six-membered nitrogen-containing heterocycle, has been used to synthesize functional polymers. researchgate.net

While the direct polymerization of this compound or its use as a monomer in polymer synthesis has not been specifically reported, it could potentially be used to create functional polymers. The piperidine nitrogen could be functionalized with a polymerizable group, allowing for its incorporation into a polymer chain. The presence of the sulfonylpiperidine motif could influence the physical and chemical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical properties.

Organic light-emitting diodes (OLEDs) and other organic electronic devices rely on materials with specific electronic properties. uniss.itresearchgate.netbiomaterials.orgrsc.org The introduction of heterocyclic compounds into the structure of organic electronic materials is a common strategy to tune their properties. uniss.it The sulfonyl group is known to be electron-withdrawing and can influence the energy levels of organic molecules. rsc.org

Although there are no specific reports of this compound being used in organic electronic materials, the combination of the electron-withdrawing sulfonyl group and the piperidine ring could be of interest for designing new materials. The sulfonylpiperidine moiety could be incorporated into larger conjugated systems to modulate their electronic properties for applications in OLEDs or other organic electronic devices.

In the field of advanced composites, heterocyclic compounds are being explored to enhance the performance of materials. ycdehongchem.com For instance, piperidine derivatives could potentially interact with aerospace-grade metals and composites through adsorption and coordination, which could be beneficial for applications such as corrosion inhibition or improving interfacial adhesion in composite materials. ycdehongchem.com

Agrochemical Applications of Piperidine and Sulfone Derivatives (Focus on chemical utility)

The continuous demand for effective and environmentally benign crop protection agents has driven extensive research into novel chemical structures. Among these, molecules incorporating piperidine and sulfone functional groups have demonstrated significant potential. The compound this compound combines the structural attributes of a piperidine scaffold, a common feature in bioactive molecules, with a sulfone group, known for modulating the physicochemical and biological properties of agrochemicals. This section explores the distinct chemical utilities of both piperidine and sulfone derivatives in the context of agrochemical applications.

The Chemical Utility of the Piperidine Scaffold in Agrochemicals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is recognized as a crucial pharmacophore and a special scaffold in the discovery of pharmaceuticals and pesticides. Its incorporation into a molecule can significantly enhance biological activity and improve pharmacokinetic properties.

Key contributions of the piperidine scaffold include:

Improved Binding and Flexibility: The flexibility of the piperidine ring increases a molecule's ability to bind effectively to target receptors in pests and pathogens.

Enhanced Physicochemical Properties: Introducing a piperidine ring can improve a compound's metabolic stability and water solubility, which are critical for its uptake and translocation within plants or insects.

Structural Diversity: The piperidine backbone offers extensive possibilities for chemical modification, allowing chemists to fine-tune the biological activity, spectrum, and safety profile of a potential agrochemical.

Bioactivity: Piperidine derivatives have been successfully developed into a range of commercial agrochemicals, demonstrating broad-spectrum activity. They are utilized predominantly as fungicides and insecticides, with some applications as herbicides and plant growth regulators. ijnrd.org For example, the insecticide Spiropidion functions by inhibiting acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis, leading to the death of pests like aphids and whiteflies.

The following table summarizes some commercial agrochemicals that feature a piperidine scaffold, highlighting their class and mode of action.

| Compound Name | Agrochemical Class | Mode of Action |

| Spiropidion | Insecticide | Acetyl-CoA carboxylase (ACCase) inhibitor, disrupting lipid synthesis. |

| Oxathiapiprolin | Fungicide | Oxysterol binding protein (OSBP) inhibitor. researchgate.net |

| Fluoxapiprolin | Fungicide | Oxysterol binding protein (OSBP) inhibitor. researchgate.net |

| Cypyrafluone | Herbicide | 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor. researchgate.net |

| Dimepiperate | Herbicide | Plant endogenous auxin antagonist, preventing protein synthesis and cell division. |

| Piperophos | Herbicide | Very long-chain fatty acid (VLCFA) synthesis inhibitor. |

This table is interactive. Users can sort the columns by clicking on the headers.

The Chemical Utility of the Sulfone Functional Group in Agrochemicals

The introduction of sulfur atoms is a key strategy in modulating the properties of new crop-protection compounds, with over 30% of modern agrochemicals containing at least one sulfur atom. researchgate.netnih.gov The sulfone group (R-S(=O)₂-R'), in particular, is an important organosulfur functional group valued for its chemical stability and strong electron-withdrawing properties. wikipedia.org

Key contributions of the sulfone functional group include:

Modulation of Bioactivity: The sulfone moiety is a key functional group in many biologically active molecules, including pharmaceuticals and agrochemicals. researchgate.netacs.org It is found in fungicides, herbicides, and insecticides. nih.gov For instance, the active metabolite of the insecticide fipronil is fipronil-sulfone, which demonstrates the group's role in bioactivation. mdpi.com

Enhanced Efficacy and Stability: Sulfonyl groups are often incorporated into molecular structures to enhance their stability and efficacy. nbinno.com They are generally inert to metabolic degradation, which can contribute to longer-lasting pest control. wikipedia.org

Synthetic Versatility: The chemistry of sulfones is well-explored, providing versatile synthetic routes for creating a wide range of agrochemical candidates. researchgate.net Research has shown that novel oxazolines containing sulfone groups exhibit excellent acaricidal and insecticidal activities. nih.gov

The table below provides examples of agrochemicals or relevant metabolites where the sulfone group is a key structural feature.

| Compound Name | Agrochemical Class | Significance of Sulfone Group |

| Fipronil-sulfone | Insecticide (Metabolite) | Active metabolite of fipronil, contributing to its insecticidal action. mdpi.com |

| Phorate sulfone | Insecticide (Metabolite) | A metabolite of the organophosphate insecticide phorate, it poses a high ecological risk to algae. beyondpesticides.org |

| Fenoxasulfone | Herbicide | An isoxazoline herbicide containing a sulfone group. |

| Pyroxasulfone | Herbicide | An isoxazoline herbicide containing a sulfone group. |

This table is interactive. Users can sort the columns by clicking on the headers.

Detailed Research Findings and Synergistic Potential

The combination of a piperidine scaffold and a sulfone functional group in a single molecule, such as this compound, represents a rational design strategy in the search for new agrochemicals.

Research into the structure-activity relationships (SAR) of piperidine derivatives has provided valuable insights for designing new insecticides. Studies have shown that the type and position of the substituent on the piperidine ring significantly influence the compound's toxicity to target pests. nih.gov For example, a study on Aedes aegypti mosquitoes found that the toxicity of piperidine derivatives was highly dependent on the moiety attached to the ring and its position, with substitution at the second carbon position showing the highest toxicity. nih.gov

Similarly, extensive research into sulfone-containing compounds has demonstrated their potential for developing novel and ecologically safer pesticides. nih.gov The design of new series of sulfone derivatives is an active area of research aimed at discovering candidates with unique modes of action. nih.gov

Future Research Directions and Emerging Trends

Development of More Efficient, Green, and Sustainable Synthetic Methodologies for Sulfonylpiperidines

The pharmaceutical industry is increasingly focused on minimizing its environmental impact. This has led to a significant push towards the development of "green" and sustainable synthetic processes for active pharmaceutical ingredients (APIs) and their intermediates. Future research in the synthesis of sulfonylpiperidines will likely concentrate on several key areas:

Use of Greener Solvents: Traditional organic syntheses often rely on large volumes of volatile and hazardous organic solvents. A major trend is the shift towards sustainable solvents such as water, ethanol, glycerol, and deep eutectic solvents (DES). acs.orgwikipedia.org Research into the synthesis of sulfonamides, a class to which 4-(2-Methylpropanesulfonyl)piperidine belongs, has already demonstrated success using these alternatives, achieving good to excellent yields. acs.orgwikipedia.org

Energy-Efficient Methodologies: Techniques like microwave-assisted synthesis are gaining prominence as they can dramatically reduce reaction times from hours or days to mere minutes, thereby saving significant energy. nih.gov This approach not only aligns with green chemistry principles but also accelerates the synthesis process, making it more efficient. nih.gov

Catalytic and Solvent-Free Reactions: Moving away from stoichiometric reagents to catalytic systems (including organocatalysts and enzymes) reduces waste. smolecule.com Furthermore, solvent-free reaction conditions, such as mechanochemical grinding, offer a path to minimize solvent use entirely, further reducing the environmental footprint. nih.gov

Atom Economy: Synthetic strategies will be increasingly evaluated based on their atom economy, prioritizing reactions where the maximum number of atoms from the reactants are incorporated into the final product. This involves designing more efficient reaction pathways that reduce the number of synthetic steps and avoid the use of protecting groups, which contribute to waste. drugs.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Sulfonylpiperidines

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

| Solvents | Volatile Organic Compounds (VOCs) | Water, Ethanol, Glycerol, Deep Eutectic Solvents (DES) |

| Energy | Prolonged heating (hours to days) | Microwave-assisted heating (minutes) |

| Reagents | Stoichiometric reagents | Catalytic systems (enzymes, organocatalysts) |

| Waste | High, due to byproducts and solvent use | Minimized, focus on atom economy and solvent-free conditions |

| Efficiency | Often multi-step with protecting groups | Fewer steps, avoidance of protecting groups |

Advanced Computational Design and In Silico Prediction of Novel Derivatives with Tailored Properties

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rapid and cost-effective design and evaluation of new chemical entities before they are synthesized. For derivatives of this compound, these in silico methods are crucial for tailoring properties and predicting behavior.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a receptor or enzyme. wikipedia.org For novel sulfonylpiperidine derivatives, docking studies can estimate binding affinity and help prioritize compounds with the highest potential for biological activity, as has been demonstrated for other sulfonamide derivatives against targets like dihydropteroate synthase (DHPS). wikipedia.org

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical to its success. In silico tools and online servers can now predict these properties with increasing accuracy. wikipedia.org This allows researchers to identify potential liabilities, such as poor bioavailability or potential toxicity, early in the design phase, saving significant time and resources. wikipedia.orgbritannica.com For example, computational models can predict whether a compound is likely to pass the blood-brain barrier or if it has a risk of carcinogenicity. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing QSAR models for sulfonylpiperidines, researchers can identify the key structural features that contribute to a desired effect. clevelandclinic.org This knowledge can then be used to design new derivatives with enhanced potency. clevelandclinic.org

Pharmacophore Modeling and Virtual Screening: Pharmacophore models define the essential three-dimensional arrangement of functional groups necessary for biological activity. These models can be used to screen large virtual libraries of compounds to identify novel scaffolds that fit the required criteria, accelerating the discovery of new lead compounds.

Table 2: Key In Silico Tools in the Design of Sulfonylpiperidine Derivatives

| Tool/Technique | Application | Predicted Properties |

| Molecular Docking | Predicts binding mode and affinity to a biological target. | Binding energy, protein-ligand interactions. |

| ADMET Prediction | Assesses drug-like properties and potential toxicity. | Solubility, permeability, metabolism, toxicity risk. |

| QSAR | Correlates chemical structure with biological activity. | Potency (e.g., pIC50), inhibitory concentration. |

| Pharmacophore Modeling | Identifies essential structural features for activity. | N/A (Used for virtual screening). |

Exploration of Novel Non-Pharmacological Applications in Diverse Fields of Chemistry and Materials Science

While the primary interest in sulfonylpiperidines lies in their pharmacological potential, the unique chemical properties of the sulfonyl and piperidine (B6355638) moieties suggest that their derivatives could find applications in other fields. Future research may explore these non-pharmacological avenues.

Polymer Chemistry: The sulfonyl group is known to enhance the thermal stability of polymers. nbinno.com Incorporating sulfonylpiperidine structures into polymer backbones could lead to the development of high-performance materials with tailored physical and chemical properties, such as improved mechanical strength, solubility, and adhesion. nbinno.com Such materials could be useful in advanced coatings, composites, or specialty plastics. nih.govnbinno.com

Catalysis: Piperidine itself is used as a base and a catalyst in various organic reactions. ijnrd.orgnih.gov Derivatives like this compound could be investigated as novel organocatalysts. The sulfonyl group's electron-withdrawing nature could modulate the basicity and steric environment of the piperidine nitrogen, potentially leading to unique catalytic activities and selectivities in reactions like Knoevenagel condensations or Michael additions.

Corrosion Inhibition: The piperidine ring is a structural element in some known corrosion inhibitors. ijnrd.org The nitrogen and sulfur atoms in sulfonylpiperidines can act as adsorption centers on metal surfaces, forming a protective layer that inhibits corrosion. Research could focus on evaluating the efficacy of these compounds in protecting metals in acidic or saline environments.

Rubber Vulcanization: A significant industrial application of piperidine is in the production of accelerators for the sulfur vulcanization of rubber. wikipedia.org Future studies might explore whether sulfonylpiperidine derivatives could offer advantages in this process, potentially influencing the rate of vulcanization or the final properties of the rubber.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthetic Route Planning

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nbinno.comnih.gov These technologies can analyze vast datasets to identify patterns and make predictions that are beyond human capability, significantly accelerating the entire discovery pipeline.

Generative AI for Molecular Design: AI platforms can now generate novel molecular structures from scratch that are optimized for specific properties. drugs.comrxlist.com Trained on massive datasets of chemical structures and their activities, these models can design new sulfonylpiperidine derivatives predicted to have high affinity for a target, good ADMET properties, and synthetic accessibility. rxlist.com

Computer-Assisted Synthesis Planning (CASP): A significant challenge in chemistry is determining the most efficient way to synthesize a target molecule. AI-driven CASP tools can analyze a complex structure and propose viable retrosynthetic routes, breaking it down into simpler, commercially available starting materials. nih.gov These tools can even suggest reaction conditions and predict potential side products, helping chemists to plan and execute syntheses more effectively. drugs.comnbinno.com

Predictive Modeling of Reactions: Machine learning algorithms can be trained to predict the outcome and yield of chemical reactions. nbinno.com By integrating these models into laboratory workflows, researchers can prioritize synthetic routes that are most likely to succeed, reducing the number of failed experiments and saving resources. nih.gov The Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium is one example of a collaborative effort to advance these data-driven synthesis planning programs. nbinno.comnih.gov This integration transforms the traditional design-make-test-analyze cycle by making the "make" phase faster and more reliable. nbinno.com

Table 3: Applications of AI/ML in Sulfonylpiperidine Research

| AI/ML Application | Function | Potential Impact |

| Generative Models | Designs novel molecules with desired properties. | Accelerates identification of new lead compounds. |

| Retrosynthesis (CASP) | Proposes efficient synthetic routes for target molecules. | Reduces synthesis planning time and improves route viability. |

| Reaction Prediction | Predicts outcomes, yields, and optimal conditions. | Minimizes experimental failures and conserves resources. |

| Property Prediction | In silico prediction of ADMET and other properties. | Prioritizes candidates with higher chances of clinical success. |

Q & A

Basic: What are the established synthetic routes for 4-(2-Methylpropanesulfonyl)piperidine, and how can reaction conditions be optimized?

Answer:

The synthesis of sulfonyl-containing piperidine derivatives typically involves nucleophilic substitution or sulfonylation reactions. A common approach is reacting piperidine with 2-methylpropanesulfonyl chloride under alkaline conditions (e.g., triethylamine) in aprotic solvents like dichloromethane . Optimization strategies include:

- Temperature control : Lower temperatures (0–5°C) minimize side reactions like over-sulfonylation .

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .

Advanced: How can computational chemistry guide the design of this compound derivatives with enhanced bioactivity?

Answer:

Computational methods, such as density functional theory (DFT) and molecular docking, predict electronic properties and binding affinities. Key steps include:

- Reaction path searches : Quantum chemical calculations identify energetically favorable reaction pathways .

- Structure-activity modeling : Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., sulfonyl group orientation) with biological targets (e.g., enzyme inhibition) .

- Virtual screening : Libraries of derivatives are simulated to prioritize candidates for synthesis .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : H and C NMR confirm substituent positions and purity (e.g., sulfonyl proton signals at δ 3.0–3.5 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>99%) using a C18 column and methanol/water mobile phase .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 234.12) .

Advanced: How can researchers resolve contradictions in reported biological activities of sulfonyl-piperidine analogs?

Answer:

Discrepancies often arise from assay variability or structural nuances. Methodological approaches include:

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between sulfonyl group size and cytotoxicity) .

- Control standardization : Use uniform cell lines (e.g., HEK293) and positive controls (e.g., known kinase inhibitors) .

- Crystallography : X-ray structures of ligand-target complexes clarify binding modes and explain activity differences .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles are mandatory .

- Ventilation : Use fume hoods to avoid inhalation exposure (classified as Acute Toxicity Category 4) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can factorial design optimize the synthesis of this compound derivatives?

Answer:

A 2 factorial design evaluates multiple variables efficiently:

| Variable | Levels (-1, +1) | Response (Yield %) |

|---|---|---|

| Temperature (°C) | 25 vs. 50 | 65 vs. 72 |

| Catalyst loading | 0.1 eq vs. 0.3 eq | 68 vs. 85 |

| Solvent | Dichloromethane vs. THF | 70 vs. 58 |

Analysis via ANOVA identifies significant factors (e.g., catalyst loading, p < 0.05) and interactions .

Advanced: What mechanistic insights explain the reactivity of the sulfonyl group in this compound?

Answer:

The sulfonyl group acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position. Mechanistic studies using isotopic labeling (O) and kinetic isotope effects (KIE) reveal:

- Nucleophilic attack : Rate-limiting step involves piperidine nitrogen attacking the sulfonyl chloride .

- Steric effects : Bulky substituents (e.g., 2-methyl) reduce reaction rates by 30% compared to linear analogs .

Basic: How does the sulfonyl group influence the physicochemical properties of this compound?

Answer:

- Solubility : Sulfonyl groups increase polarity, enhancing aqueous solubility (logP reduced by 1.2 units) .

- Stability : Resistance to hydrolysis at pH 7.4 (t > 24 hrs) due to steric shielding of the sulfonyl moiety .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

Answer:

- Process control : Continuous flow reactors reduce residence time, minimizing dimerization .

- In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time .

- Scavengers : Add molecular sieves to absorb excess sulfonyl chloride .

Advanced: How can machine learning improve the prediction of synthetic yields for novel derivatives?

Answer:

Neural networks trained on historical data (e.g., reaction temperature, solvent polarity) predict yields with >85% accuracy. Key features include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.